
Lutein
Overview
Description
Lutein is a naturally occurring carotenoid pigment that belongs to the xanthophyll family. It is found in various plants, such as dark green leafy vegetables, egg yolks, and corn . Lutein is known for its vibrant yellow color, which is responsible for giving fruits and vegetables their characteristic hues . It is also referred to as “the eye vitamin” because it is one of two major carotenoids found in the human eye (macula and retina). It is thought to function as a light filter, protecting the eye tissues from sunlight damage .
Synthesis Analysis
Lutein is synthesized only by plants and like other xanthophylls is found in high quantities in green leafy vegetables such as spinach, kale, and yellow carrots . The lutein content in the leaves and petals of eight varieties of marigold was measured using high-performance liquid chromatography (HPLC). The results showed that lutein was mainly stored in the petals of marigold . Microalgae are an ideal alternative for lutein synthesis due to their rapid growth and high biomass and lutein yield .Molecular Structure Analysis
Lutein is a type of organic pigment called a carotenoid. It is related to beta-carotene and vitamin A . It has the molecular formula C40H56O2 .Chemical Reactions Analysis
Lutein is a lipophilic substance and poorly soluble in water. The application of lutein in food is limited due to its instability and water insolubility . When it is exposed to oxygen, auto-oxidation of lutein may occur, the rate varies depending on the presence of light, high temperature, etc .Scientific Research Applications
Eye Health
Lutein is found in the blood and is deposited in the retina (macular pigment). A high intake and/or status is associated with a lower risk of chronic diseases, especially eye diseases . It is widely used as a dietary supplement in protection against age-related degenerative eye disorders such as macular degeneration and cataracts .
Antioxidant Properties
Lutein has been reported as an important antioxidant . It has the ability to scavenge reactive oxygen species (ROS), which are harmful substances produced under oxidative stress conditions . The application of lutein suppressed the H2O2-induced ROS .
Anti-Inflammatory Effects
Lutein has anti-inflammatory properties . It influences the secretion of pro- and anti-inflammatory cytokines in cells. For instance, it increased the IL-10 secretions and decreased the TNFα secretions in BV-2 cells .
Cognitive Function
Research has shown that lutein may have a positive impact on cognitive function. Higher lutein levels in the brain are associated with improved cognitive performance, particularly in tasks related to memory, processing speed, and attention .
Iron Utilization
Lutein influences iron utilization in cells. This was observed in a study where BV-2 cells were treated with lutein .
Bioavailability
The bioavailability of Lutein from different sources is a subject of research. For instance, a study assessed the bioavailability of Lutein from marigold flowers in free vs. ester forms .
Mechanism of Action
Target of Action
Lutein, also known as Xanthophyll, is a carotenoid synthesized only by plants and found in high quantities in green leafy vegetables such as spinach, kale, and yellow carrots . It is the second most prevalent carotenoid in human serum . The primary targets of Lutein are reactive oxygen species, including singlet oxygen and lipid peroxy radicals . It also targets nuclear factor-kB and signal transducer and activator of transcription 3 .
Mode of Action
Lutein interacts with its targets by scavenging reactive oxygen species, thereby exhibiting antioxidant activity . It suppresses the activation of nuclear factor-kB and signal transducer and activator of transcription 3, and reduces the induction of inflammatory cytokines and enzymes . This interaction results in the modulation of oxidant-sensitive inflammatory signaling pathways .
Biochemical Pathways
Lutein affects several biochemical pathways. It maintains the content of endogenous antioxidant (glutathione) and activates nuclear factor erythroid 2–related factor 2 (Nrf2) and Nrf2 signaling-related antioxidant enzymes . These enzymes include hemeoxygenase-1, NAD(P)H: quinone oxidoreductase 1, glutathione-s-transferase, glutathione peroxidase, superoxide dismutase, and catalase .
Pharmacokinetics
It is known that lutein is obtained from various foods and is present in a concentrated area of the macula, a small area of the retina responsible for central vision . This suggests that Lutein can be absorbed and distributed in the human body through dietary intake.
Result of Action
The molecular and cellular effects of Lutein’s action are primarily related to its antioxidant and anti-inflammatory properties. By scavenging reactive oxygen species and suppressing inflammatory mediators, Lutein helps protect against oxidative stress and inflammation . This has been linked to a decreased risk for eye diseases such as Age-related Macular Degeneration (AMD) .
Action Environment
The action of Lutein can be influenced by various environmental factors. For instance, in photosynthetic organisms, xanthophylls like Lutein modulate light energy and serve as non-photochemical quenching agents to deal with triplet chlorophyll, which is overproduced at very high light levels, during photosynthesis This suggests that light levels can influence the action and efficacy of Lutein
Future Directions
properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHJBAIARWVSC-RGZFRNHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046749 | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark, yellowish brown liquid, Solid | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lutein | |
CAS RN |
127-40-2 | |
| Record name | Lutein A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 °C | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lutein exert its protective effects in the retina?
A1: Lutein, along with zeaxanthin, accumulates in the macula of the eye, forming the macular pigment. This pigment acts as a blue light filter, protecting the retina from photo-oxidative damage. Additionally, lutein exhibits antioxidant properties, scavenging free radicals and protecting retinal cells from oxidative stress.
Q2: What are the downstream effects of lutein's antioxidant activity in neuronal cells?
A2: Research suggests that lutein's antioxidant properties can attenuate the production of inflammatory mediators in the brain, potentially contributing to its neuroprotective effects. Studies have also shown that lutein can regulate the expression of apoptosis-related genes in cancer cells, suggesting a potential role in cancer prevention.
Q3: What is the molecular formula and weight of lutein?
A3: Lutein has the molecular formula C40H56O2 and a molecular weight of 568.88 g/mol.
Q4: What are the key spectroscopic characteristics of lutein?
A4: Lutein exhibits maximum absorbance in the visible light spectrum, particularly in the blue region (around 445-475 nm), which contributes to its yellow color. This characteristic absorption spectrum is frequently utilized in analytical methods for the identification and quantification of lutein.
Q5: Can you elaborate on the compatibility and performance of lutein in different delivery systems?
A6: Studies have explored the use of various delivery vehicles for lutein, including fermented milk, nanoparticles based on soy protein hydrolysates, and mono-diglyceride oils. , , These systems aim to enhance lutein's solubility, stability, and bioavailability. For instance, mono-diglyceride oils have been shown to improve lymphatic lutein absorption compared to triglyceride oils.
Q6: What are some strategies to improve lutein's stability and bioavailability for use in formulations?
A7: Encapsulation technologies are frequently employed to protect lutein from degradation. Microencapsulation with maltodextrins and sucrose, for instance, has shown promise in enhancing lutein stability during storage. Additionally, the use of delivery systems like nanoparticles based on soy protein hydrolysates has demonstrated improved lutein stability and bioavailability.
Q7: What analytical techniques are commonly used for lutein analysis?
A15: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of lutein in various matrices, including food products, biological samples, and formulations. , UV-VIS spectrophotometry is another valuable tool for analyzing lutein content, particularly for assessing total carotenoid concentration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



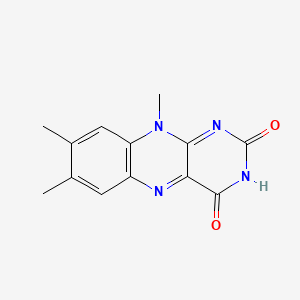
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
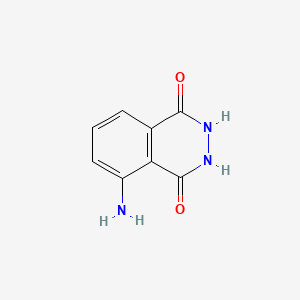

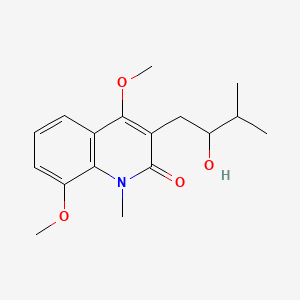




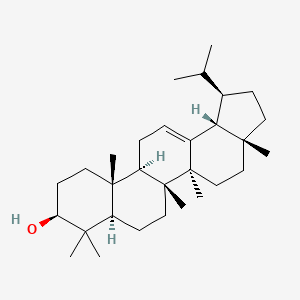
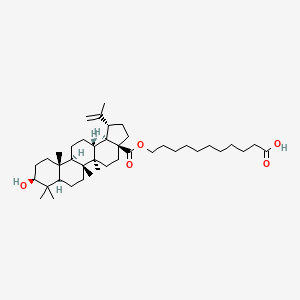


![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)